2-Chlorophenanthrene

Description

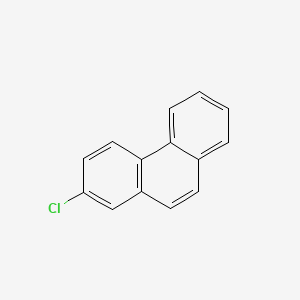

Structure

3D Structure

Propriétés

IUPAC Name |

2-chlorophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNAELFLZXCHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179175 | |

| Record name | 2-Chlorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24423-11-8 | |

| Record name | 2-Chlorophenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024423118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Chlorophenanthrene CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chlorophenanthrene, a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH). This document details its chemical and physical properties, outlines a probable synthetic route, discusses its spectral characteristics, and touches upon its potential toxicological and environmental significance based on the broader class of Cl-PAHs.

Core Data Presentation

Chemical and Physical Properties of 2-Chlorophenanthrene

| Property | Value | Source(s) |

| CAS Number | 24423-11-8 | [1][2] |

| Molecular Formula | C₁₄H₉Cl | [1][2] |

| Molecular Weight | 212.68 g/mol | |

| Appearance | White to off-white or pale yellow crystalline solid | |

| Melting Point | 85-85.5 °C | |

| Boiling Point | 370.1 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as ethyl acetate and benzene; sparingly soluble in water. | N/A |

| Storage | Store at room temperature in a dry, sealed container. |

Safety Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Experimental Protocols

Synthesis of 2-Chlorophenanthrene via Sandmeyer Reaction

Objective: To synthesize 2-Chlorophenanthrene from 2-aminophenanthrene.

Materials:

-

2-aminophenanthrene

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Copper(I) chloride (CuCl)

-

Acetonitrile (CH₃CN) or other suitable solvent

-

Dichloromethane (CH₂Cl₂) or other extraction solvent

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask, suspend 2-aminophenanthrene in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath with continuous stirring.

-

Prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the cooled 2-aminophenanthrene suspension, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool the solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 60-70 °C for approximately one hour, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it over crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Spectroscopic Characterization

Specific spectroscopic data for 2-Chlorophenanthrene is not available in the reviewed literature. However, the expected spectral characteristics can be inferred from its structure and from data available for isomers and related compounds like 9-chlorophenanthrene and 2-chloroanthracene.[6][7][8][9][10]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Chlorophenanthrene is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the phenanthrene ring will exhibit splitting patterns (doublets, triplets, and multiplets) due to coupling with neighboring protons. The introduction of the chlorine atom at the 2-position will influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 14 distinct signals for the 14 carbon atoms of the phenanthrene skeleton, unless there is accidental overlap. The carbon atom bonded to the chlorine atom (C-2) will be significantly deshielded and is expected to appear at a downfield chemical shift.

Mass Spectrometry

The mass spectrum of 2-Chlorophenanthrene will show a molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A characteristic isotopic peak (M+2) at m/z 214 will also be present with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). The fragmentation pattern would likely involve the loss of a chlorine atom and other characteristic fragmentations of the phenanthrene core.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chlorophenanthrene is expected to exhibit characteristic absorption bands for aromatic C-H stretching (around 3100-3000 cm⁻¹), C=C stretching in the aromatic ring (in the region of 1600-1450 cm⁻¹), and C-H out-of-plane bending vibrations (below 900 cm⁻¹), which are indicative of the substitution pattern on the aromatic rings. A C-Cl stretching vibration is also expected, typically in the range of 1100-800 cm⁻¹.

Toxicology and Environmental Fate

Specific toxicological and environmental fate studies on 2-Chlorophenanthrene are limited. However, as a member of the chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), its potential effects can be inferred from the general properties of this class of compounds.

Cl-PAHs are recognized as environmental contaminants that can be formed during combustion processes involving organic materials and chlorine.[11] They are generally hydrophobic and tend to persist in the environment, accumulating in soil, sediment, and biota.[11][12] Some Cl-PAHs have been shown to exhibit greater mutagenicity and dioxin-like toxicity than their parent PAHs.[11][12] The toxic effects of some chlorinated aromatic compounds are mediated through the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and cellular function.[12][13] Given these properties of the broader class, 2-Chlorophenanthrene should be handled with appropriate safety precautions as a potential environmental toxin and a compound with possible adverse health effects.

Visualizations

Synthesis Workflow for 2-Chlorophenanthrene

Caption: A logical workflow for the synthesis of 2-Chlorophenanthrene.

References

- 1. 2-CHLOROPHENANTHRENE | 24423-11-8 [chemicalbook.com]

- 2. 2-Chlorophenanthrene | C14H9Cl | CID 32363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 9-Chlorophenanthrene | C14H9Cl | CID 13694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 9-Chlorophenanthrene [webbook.nist.gov]

- 8. 9-Chlorophenanthrene [webbook.nist.gov]

- 9. Phenanthrene, 3-chloro- | C14H9Cl | CID 3013936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloroanthracene | C14H9Cl | CID 28308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 13. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chlorophenanthrene from Phenanthrene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-chlorophenanthrene from phenanthrene, tailored for researchers, scientists, and professionals in drug development. The document elucidates the theoretical underpinnings and practical considerations of the primary synthetic routes, with a focus on electrophilic aromatic substitution and the Sandmeyer reaction. Key aspects of reaction mechanisms, regioselectivity, experimental protocols, and product characterization are discussed in detail to ensure scientific integrity and reproducibility. This guide aims to serve as an authoritative resource, integrating established chemical principles with actionable laboratory procedures.

Introduction: The Significance of Chlorinated Phenanthrenes

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, serves as a fundamental scaffold for a wide array of chemical compounds. Its derivatives are of significant interest in medicinal chemistry, materials science, and environmental science. Chlorinated phenanthrenes, in particular, have been identified in environmental samples and are studied for their biological activities. The precise placement of a chlorine atom on the phenanthrene nucleus is crucial for modulating the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its application in drug design and as a building block for more complex molecules.

This guide focuses on the synthesis of 2-chlorophenanthrene, a specific isomer with distinct properties. The primary challenge in its synthesis lies in achieving regioselectivity, as phenanthrene has multiple reactive sites.

Theoretical Framework: Understanding the Reactivity of Phenanthrene

Phenanthrene undergoes electrophilic aromatic substitution, a class of reactions pivotal to its functionalization. The reactivity of the different positions on the phenanthrene ring is not uniform. The 9 and 10 positions are the most reactive due to the ability to form a more stable carbocation intermediate where two of the benzene rings remain intact. However, substitution can also occur at the 1, 2, 3, and 4 positions, leading to a mixture of isomers.

Regioselectivity in Electrophilic Aromatic Substitution

Direct chlorination of phenanthrene often leads to a mixture of chlorinated products, with the 9-chloro isomer being a significant component. Achieving a high yield of the 2-chloro isomer via direct chlorination is challenging due to the inherent reactivity of the 9 and 10 positions. Therefore, indirect methods are generally preferred to achieve the desired regioselectivity.

Synthetic Strategies for 2-Chlorophenanthrene

Two primary synthetic routes are viable for the targeted synthesis of 2-chlorophenanthrene:

-

Route A: Direct Chlorination under Controlled Conditions (with limitations)

-

Route B: Multi-step Synthesis via the Sandmeyer Reaction (preferred for regioselectivity)

Route A: Direct Chlorination of Phenanthrene

Direct chlorination of phenanthrene involves the reaction of phenanthrene with a chlorinating agent, typically in the presence of a Lewis acid catalyst. While seemingly straightforward, this method suffers from poor regioselectivity.

Reaction Mechanism: The mechanism proceeds via a standard electrophilic aromatic substitution pathway. The chlorinating agent, activated by the Lewis acid, generates a highly electrophilic chlorine species that attacks the electron-rich phenanthrene ring.

Challenges and Causality: The formation of multiple isomers is a direct consequence of the small differences in the activation energies for the attack at various positions on the phenanthrene ring. The 9 and 10 positions are kinetically favored, leading to a preponderance of 9-chlorophenanthrene. While reaction conditions (solvent, temperature, catalyst) can be manipulated to influence the isomer distribution to some extent, isolating pure 2-chlorophenanthrene from the resulting mixture is often inefficient and low-yielding.

Route B: Synthesis via the Sandmeyer Reaction

A more reliable and regioselective approach to synthesizing 2-chlorophenanthrene involves a multi-step sequence culminating in a Sandmeyer reaction. This method offers precise control over the position of chlorination.

Overall Synthetic Workflow:

Caption: Multi-step synthesis of 2-Chlorophenanthrene via the Sandmeyer reaction.

Step 1: Sulfonation of Phenanthrene

The initial step involves the sulfonation of phenanthrene to produce phenanthrene-2-sulfonic acid. This reaction demonstrates temperature-dependent regioselectivity. Sulfonation at a lower temperature favors the formation of the 2- and 3-sulfonic acid isomers.

Step 2: Formation of 2-Aminophenanthrene

The sulfonic acid group is then converted to an amino group. A common method involves the Bucherer reaction or alkali fusion followed by nitration and reduction.

Step 3: Diazotization of 2-Aminophenanthrene

The cornerstone of this synthetic route is the diazotization of 2-aminophenanthrene. This reaction converts the primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).

Caption: Mechanism of Diazotization of 2-Aminophenanthrene.

The low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

Step 4: The Sandmeyer Reaction

The Sandmeyer reaction involves the substitution of the diazonium group with a chlorine atom using a copper(I) chloride catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Mechanism of the Sandmeyer Reaction:

-

Single Electron Transfer (SET): Copper(I) donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Chlorine Transfer: The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst.

This catalytic cycle allows for the efficient conversion of the diazonium salt to 2-chlorophenanthrene.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a well-equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, are mandatory.

Protocol for the Diazotization of 2-Aminophenanthrene

| Reagent/Parameter | Quantity/Value |

| 2-Aminophenanthrene | 1.0 eq |

| Concentrated HCl | 3.0 eq |

| Sodium Nitrite (NaNO₂) | 1.1 eq |

| Temperature | 0-5 °C |

| Solvent | Water/Ethanol |

Procedure:

-

Suspend 2-aminophenanthrene in a mixture of water and concentrated hydrochloric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

Protocol for the Sandmeyer Reaction

| Reagent/Parameter | Quantity/Value |

| Phenanthrene-2-diazonium salt solution | 1.0 eq |

| Copper(I) Chloride (CuCl) | 1.2 eq |

| Concentrated HCl | As needed |

| Temperature | Room Temperature, then 60-70 °C |

Procedure:

-

In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid to form a solution of tetrachlorocuprate(I).

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 60-70 °C until the evolution of nitrogen gas ceases.

-

Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chlorophenanthrene.

Purification and Characterization

Purification: The crude product is typically purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate). Recrystallization from a suitable solvent like ethanol can provide further purification.

Characterization: The identity and purity of the synthesized 2-chlorophenanthrene should be confirmed using a combination of analytical techniques:

-

Melting Point: Comparison with the literature value (85-85.5 °C).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of chlorine (isotopic pattern).

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

| Property | Value |

| Molecular Formula | C₁₄H₉Cl |

| Molecular Weight | 212.67 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 24423-11-8 |

Conclusion

The synthesis of 2-chlorophenanthrene is a valuable process for accessing a key building block in various fields of chemical research. While direct chlorination of phenanthrene is a simpler approach in principle, it lacks the necessary regioselectivity. The multi-step synthesis involving the diazotization of 2-aminophenanthrene followed by a Sandmeyer reaction is the superior method for obtaining the desired isomer in high purity and yield. This guide has provided a detailed, scientifically-grounded framework for understanding and executing this synthesis, emphasizing the causality behind experimental choices and providing robust protocols for practical application.

2-Chlorophenanthrene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chlorophenanthrene in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chlorophenanthrene, a chlorinated polycyclic aromatic hydrocarbon (CPAH). We delve into the core physicochemical principles governing its solubility, present available data, and offer a detailed, field-proven experimental protocol for its precise determination. This document is intended for researchers, chemists, and professionals in drug development and environmental science who require a deep understanding of this compound's behavior in organic media for applications ranging from chemical synthesis to toxicological assessment.

Introduction to 2-Chlorophenanthrene: A Molecule of Interest

2-Chlorophenanthrene is an organic compound belonging to the class of chlorinated polycyclic aromatic hydrocarbons (PAHs).[1] It is structurally derived from phenanthrene, a three-ring aromatic system, with a single chlorine atom substituted at the second position.[1] At room temperature, it exists as a white to pale yellow crystalline solid.[1][2]

The scientific interest in 2-chlorophenanthrene is twofold. In synthetic chemistry, it serves as a polycyclic building block for more complex molecules.[3] In environmental science, it is studied as a persistent organic pollutant (POP), with its chlorination potentially increasing environmental persistence and altering its toxicological profile compared to its parent compound, phenanthrene.[1][4] Understanding its solubility is paramount for predicting its environmental fate, developing analytical extraction methods, and designing synthetic routes.[4][5]

Fundamental Principles Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium. The adage "like dissolves like" serves as a foundational, albeit simplified, principle.[5] For 2-chlorophenanthrene, solubility is a nuanced interplay between its molecular structure and the physicochemical properties of the solvent.

Key Influencing Factors:

-

Molecular Structure: The large, fused three-ring aromatic system of the phenanthrene backbone is inherently non-polar and hydrophobic, favoring interactions with non-polar solvents.[1]

-

Polarity: The introduction of a chlorine atom at the 2-position introduces a dipole moment, increasing the molecule's overall polarity compared to phenanthrene.[1] This modification can enhance its solubility in solvents of intermediate to high polarity.[1]

-

Solvent Type: 2-Chlorophenanthrene is generally more soluble in organic solvents than in water.[1] Aromatic solvents like benzene and toluene are particularly effective due to favorable π-π stacking interactions with the solute's aromatic rings.

-

Temperature: For most solid organic compounds, solubility increases with temperature.[1] This is because the dissolution process is typically endothermic, and applying heat provides the energy needed to overcome the solute's crystal lattice energy.

Solubility Profile of 2-Chlorophenanthrene

Quantitative solubility data for 2-chlorophenanthrene is not widely published. However, its behavior can be inferred from qualitative statements and by using its parent compound, phenanthrene, as a scientifically sound analogue. The addition of a single chlorine atom is not expected to drastically alter the class of effective solvents, although it will modulate the precise solubility values.

The table below summarizes the available qualitative information for 2-chlorophenanthrene and quantitative data for phenanthrene to provide a practical reference.

| Solvent Class | Solvent | 2-Chlorophenanthrene Solubility | Phenanthrene Solubility (Proxy Data) | Rationale & Causality |

| Aromatic | Benzene | Soluble[1] | 1 g / 2 mL | Strong π-π stacking interactions between the solvent and the fused aromatic rings of the solute lead to high solubility. |

| Aromatic | Toluene | Reported as a good solvent[5] | 1 g / 2.4 mL[6] | Similar to benzene, with the methyl group having a minor effect on its solvent properties for this class of solute. |

| Halogenated | Carbon Tetrachloride | Not specified | 1 g / 2.4 mL[6] | A non-polar solvent that effectively solvates the large hydrocarbon structure through van der Waals forces. |

| Ethers | Diethyl Ether | Not specified | 1 g / 3.3 mL (anhydrous)[6] | A relatively non-polar solvent capable of dissolving the hydrocarbon backbone. |

| Esters | Ethyl Acetate | Soluble[1] | Not specified | A polar aprotic solvent that balances a polar carbonyl group with a non-polar ethyl group, making it effective for moderately polar solutes. |

| Ketones | Acetone | Not specified | Soluble[6] | A polar aprotic solvent that can interact with the polar C-Cl bond while also solvating the aromatic system. |

| Alcohols | Ethanol | Soluble (used for recrystallization)[2][3] | 1 g / 10 mL (boiling, 95%); 1 g / 60 mL (cold, 95%)[6] | The polar hydroxyl group of ethanol can interact with the chlorine substituent, while its ethyl group interacts with the aromatic rings. Solubility is highly temperature-dependent. |

| Alkanes | Hexane | Low (expected) | Not specified | As a purely non-polar aliphatic solvent, hexane is less effective than aromatic solvents because it cannot engage in π-π stacking. |

| Aqueous | Water | Low / Insoluble[1] | 1.10 mg/L at 25°C[6] | The hydrophobic nature of the large polycyclic system strongly disfavors interaction with the highly polar, hydrogen-bonded network of water. |

Standard Protocol for Experimental Solubility Determination

To overcome the scarcity of published data, direct experimental measurement is essential. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid compound in a solvent. This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Methodology:

-

Material Preparation:

-

Dispense a precise volume (e.g., 5 mL) of the desired organic solvent into multiple screw-capped glass vials.

-

Add an excess amount of crystalline 2-chlorophenanthrene to each vial. The presence of undissolved solid at the end of the experiment is critical to confirm that the solution is saturated.

-

-

Equilibration:

-

Place the sealed vials in a constant-temperature shaker bath set to the target temperature (e.g., 298.15 K / 25 °C).

-

Agitate the vials for a sufficient duration (typically 48-72 hours) to ensure that the dissolution process reaches thermodynamic equilibrium. A preliminary kinetic study can be run to determine the minimum time to reach a plateau in concentration.

-

-

Phase Separation:

-

Cease agitation and allow the vials to rest in the temperature bath for at least 24 hours. This allows the excess, undissolved solid to sediment, leaving a clear, saturated supernatant.

-

For solvents with slow sedimentation rates, centrifugation in a temperature-controlled centrifuge is a superior alternative.

-

-

Aliquot Sampling:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or solvent-rinsed glass syringe.

-

To prevent any suspended microcrystals from being sampled, it is imperative to use a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent.

-

-

Gravimetric Analysis & Quantification:

-

Immediately weigh the collected aliquot to determine its mass.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable mobile phase (e.g., acetonitrile) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of 2-chlorophenanthrene using a validated High-Performance Liquid Chromatography (HPLC) method with a Diode-Array Detector (DAD) or Fluorescence Detector (FLD), as these are standard for PAH analysis.[7][8]

-

-

Calculation:

-

Using the measured concentration from HPLC and the known dilution factors, calculate the original concentration in the saturated solution.

-

Express the final solubility in desired units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction (χ).

-

Figure 1: Standard workflow for the isothermal shake-flask solubility determination method.

Predictive Models: A Note of Caution

Computational models like the UNIversal QUAsiChemical Functional group Activity Coefficients (UNIFAC) model can be used to predict solubility.[9][10] These models calculate activity coefficients based on the functional groups present in the solute and solvent molecules.[9][10] However, their accuracy for complex, rigid polycyclic systems like 2-chlorophenanthrene can be limited.[11][12] Such models often fail to fully capture the subtle electronic and steric effects, such as π-π interactions, that are dominant for aromatic compounds. Therefore, while useful for initial screening, they are not a substitute for precise experimental data.

Conclusion and Practical Implications

A thorough understanding of 2-chlorophenanthrene's solubility is not merely an academic exercise; it is a practical necessity for scientists and researchers.

-

For Synthetic Chemists: This knowledge guides the selection of reaction solvents, dictates the choice of solvents for purification via recrystallization, and is crucial for product isolation.

-

For Drug Development Professionals: While not a typical pharmaceutical, understanding the solubility of related polycyclic structures is fundamental to formulation, as solubility directly impacts bioavailability.

-

For Environmental Scientists: Solubility data in various organic solvents helps in designing efficient extraction methods for analyzing 2-chlorophenanthrene in environmental matrices like soil and sediment.[5][13] Furthermore, solubility in non-polar media is a key parameter in models that predict bioaccumulation in the fatty tissues of organisms.[4]

Due to the limited availability of quantitative data, the experimental protocol detailed in this guide provides a robust framework for generating the high-quality, reliable solubility data required for these critical applications.

References

- 2-chlorophenanthrene - Solubility of Things. (n.d.).

- Solubility of phenanthrene in binary mixtures of C 1-C 4 alcohols at 298.2 K. (2010).

- Solubilities of PAHs in alcohol-w

- Solubility of Phenanthrene in Binary Mixtures of C 1 −C 4 Alcohols + 2Propanol and Ethanol + Methanol at 298.2 K. (n.d.).

- Application of the UNIFAC Model for the Low-Sulfur Residue Marine Fuel Asphaltenes Solubility Calcul

- 2-Chlorophenanthrene | C14H9Cl | CID 32363. (n.d.).

- Phenanthrene | C14H10 | CID 995. (n.d.).

- Solubility behavior of crystalline polycyclic aromatic hydrocarbons (PAHs): Prediction of fluorene solubilities in organic solvents with the Abraham solvation parameter model. (n.d.).

- 2-CHLOROPHENANTHRENE | 24423-11-8. (2025). ChemicalBook.

- Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. (2021). Journal of Agricultural and Food Chemistry.

- Solubility of Anthracene and Phenanthrene in Ethanol + 2,2,4-Trimethylpentane Mixtures at Different Temperatures. (n.d.).

- Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. (n.d.). Polish Journal of Environmental Studies.

- Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes. (n.d.). Journal of Mining Institute.

- Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. (n.d.).

- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)

- 2-CHLOROPHENANTHRENE | 24423-11-8. (n.d.). ChemicalBook.

- IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. (2013).

- Using UNIFAC to calculate aqueous solubilities. (n.d.). Environmental Science & Technology.

- The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indic

- Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. (2021).

- Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. (2010). Fluid Phase Equilibria.

- ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. (n.d.). NCBI Bookshelf.

- III Analytical Methods. (n.d.).

- Cas 5431-29-8,1-(9-chlorophenanthren-3-yl)-2-(didecylamino)ethanol. (n.d.). lookchem.

- Solubility of Organic Compounds. (2023). University of Calgary.

- Analysis of Polynuclear Aromatic Hydrocarbons (PAHs)

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-CHLOROPHENANTHRENE | 24423-11-8 [chemicalbook.com]

- 3. 2-CHLOROPHENANTHRENE | 24423-11-8 [amp.chemicalbook.com]

- 4. d-nb.info [d-nb.info]

- 5. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. mdpi.com [mdpi.com]

- 10. Use of the UNIFAC model in the calculation of physicochemical properties of ecotoxicants for technological and ecoanalytical purposes | Vladimir G. Povarov | Journal of Mining Institute [pmi.spmi.ru]

- 11. "Solubilities of PAHs in alcohol-water mixtures" by Chihhao Fan [docs.lib.purdue.edu]

- 12. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. env.go.jp [env.go.jp]

A Technical Guide to the Spectroscopic Profile of 2-Chlorophenanthrene

This document provides a comprehensive overview of the expected spectroscopic data for 2-chlorophenanthrene, tailored for researchers, scientists, and professionals in drug development. The analysis covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering predicted data based on established principles and analysis of the parent compound, phenanthrene, and related substituted aromatic molecules.

Molecular Structure

2-Chlorophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₄H₉Cl. Its structure consists of a phenanthrene backbone with a chlorine atom substituted at the C2 position.

Molecular Formula: C₁₄H₉Cl Molecular Weight: 212.67 g/mol [1] Exact Mass: 212.039278 Da[1] CAS Number: 24423-11-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Although experimental spectra for 2-chlorophenanthrene are not publicly available, the following ¹H and ¹³C NMR data are predicted based on the known spectra of phenanthrene and established substituent chemical shift (SCS) effects of chlorine on an aromatic ring.

The ¹H NMR spectrum is expected to show nine distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chlorine atom at the C2 position will induce downfield shifts for adjacent protons (H1, H3) and will influence the coupling patterns. The chemical shifts are predicted relative to phenanthrene in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 | 7.7 - 7.9 | Doublet | J ≈ 8.5 |

| H3 | 7.6 - 7.8 | Doublet | J ≈ 2.0 |

| H4 | 8.5 - 8.7 | Doublet | J ≈ 8.5 |

| H5 | 8.6 - 8.8 | Doublet | J ≈ 8.0 |

| H6 | 7.6 - 7.8 | Triplet | J ≈ 7.5 |

| H7 | 7.6 - 7.8 | Triplet | J ≈ 7.5 |

| H8 | 7.8 - 8.0 | Doublet | J ≈ 8.0 |

| H9 | 7.8 - 8.0 | Singlet | - |

| H10 | 7.9 - 8.1 | Singlet | - |

The ¹³C NMR spectrum is expected to display 14 distinct signals for the 14 carbon atoms. The carbon atom directly bonded to the chlorine (C2) will be significantly deshielded. The signals for other carbons are predicted based on the phenanthrene spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 125 - 127 |

| C2 | 131 - 133 |

| C3 | 126 - 128 |

| C4 | 128 - 130 |

| C4a | 130 - 132 |

| C4b | 129 - 131 |

| C5 | 122 - 124 |

| C6 | 126 - 128 |

| C7 | 126 - 128 |

| C8 | 123 - 125 |

| C8a | 131 - 133 |

| C9 | 127 - 129 |

| C10 | 127 - 129 |

| C10a | 132 - 134 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR data for 2-chlorophenanthrene is based on the characteristic absorption frequencies for aromatic compounds and chloroarenes.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1600 - 1585 | Aromatic C=C Ring Stretch | Medium |

| 1500 - 1400 | Aromatic C=C Ring Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong |

| ~1100 | C-Cl Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2-chlorophenanthrene, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak will be observed.

| m/z | Ion/Fragment | Relative Abundance | Notes |

| 214 | [C₁₄H₉³⁷Cl]⁺˙ (M+2) | ~33% | Isotopic peak for the molecular ion containing ³⁷Cl. |

| 212 | [C₁₄H₉³⁵Cl]⁺˙ (M⁺˙) | 100% | Molecular Ion (Base Peak) |

| 177 | [C₁₄H₉]⁺ | Moderate | Loss of Cl radical. |

| 176 | [C₁₄H₈]⁺˙ | Moderate | Loss of HCl. |

| 152 | [C₁₂H₈]⁺˙ | Low | Loss of C₂H₂ (acetylene) from the [C₁₄H₈]⁺˙ fragment. |

| 88 | [C₁₄H₈]²⁺ | Low | Doubly charged ion from loss of HCl. |

Experimental Protocols & Methodologies

The following sections describe standard methodologies for acquiring the spectroscopic data discussed above.

-

Sample Preparation: A sample of 5-10 mg of 2-chlorophenanthrene is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher.

-

¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse-acquire sequence is used to obtain singlet peaks for all carbons. A wider spectral width (~250 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a longer acquisition time and a greater number of scans (e.g., 1024 or more) are necessary.

-

-

Sample Preparation (KBr Pellet): Approximately 1-2 mg of solid 2-chlorophenanthrene is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).

-

Sample Introduction: A dilute solution of 2-chlorophenanthrene in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet for purified samples.

-

Ionization: Electron Ionization (EI) is used. The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged radical cation (molecular ion).

-

Mass Analysis: The resulting ions and fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like 2-chlorophenanthrene.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-Chlorophenanthrene.

References

An In-depth Technical Guide on the Environmental Sources and Fate of 2-Chlorophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chlorophenanthrene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) that has garnered scientific interest due to its potential for environmental persistence and toxicity. While specific data on 2-Chlorophenanthrene remains limited, this guide synthesizes available information on its probable environmental sources, fate, and degradation pathways. By drawing parallels with its parent compound, phenanthrene, and other chlorinated aromatic compounds, this document provides a comprehensive overview for researchers and professionals in related fields. The primary sources of 2-Chlorophenanthrene are likely anthropogenic, stemming from incomplete combustion processes in the presence of chlorine, such as waste incineration and industrial activities. Once released into the environment, its fate is governed by a combination of abiotic and biotic degradation processes, including photodegradation, and microbial metabolism. This guide details inferred degradation pathways and provides adapted experimental protocols for its analysis and degradation studies, highlighting the need for further research to fully elucidate the environmental behavior of this compound.

Introduction

2-Chlorophenanthrene belongs to the class of chlorinated polycyclic aromatic hydrocarbons (ClPAHs), which are derivatives of polycyclic aromatic hydrocarbons (PAHs) containing one or more chlorine atoms. The addition of chlorine to the aromatic structure can significantly alter the physicochemical properties of the parent compound, often leading to increased persistence, toxicity, and bioaccumulation potential. Understanding the environmental sources and fate of 2-Chlorophenanthrene is crucial for assessing its potential risks to ecosystems and human health.

This technical guide provides a detailed examination of the current knowledge on 2-Chlorophenanthrene. Due to the limited availability of studies focusing specifically on this compound, this guide incorporates data from related compounds, such as phenanthrene and other ClPAHs, to provide a comprehensive, albeit partially inferred, overview.

Physicochemical Properties of 2-Chlorophenanthrene

A summary of the key physicochemical properties of 2-Chlorophenanthrene is presented in the table below. These properties influence its environmental distribution and bioavailability.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₉Cl | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 85-86 °C | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.4 (estimated) | [1] |

Environmental Sources

The primary sources of 2-Chlorophenanthrene in the environment are believed to be anthropogenic. The formation of ClPAHs, including chlorinated phenanthrenes, is associated with high-temperature processes where chlorine and PAHs are present.

-

Waste Incineration: Incomplete combustion of chlorine-containing materials, such as plastics (e.g., PVC), in municipal and industrial waste incinerators can lead to the formation of ClPAHs.[3][4] The presence of PAHs in the waste stream and chlorine from various sources provides the necessary precursors for their formation.

-

Industrial Processes: Certain industrial activities, including metallurgical processes and the manufacturing of chlorinated chemicals, may inadvertently produce and release chlorinated phenanthrenes into the environment.[5]

-

Combustion of Fossil Fuels: While less documented, the combustion of fossil fuels in the presence of chlorine-containing substances could also be a potential source.

-

Cooking Activities: A study has detected 9-chlorophenanthrene in the exhaust gas from grilling fish, suggesting that cooking methods involving high temperatures and the presence of chlorine (e.g., from salt) can be a source of chlorinated phenanthrenes.[4]

The following diagram illustrates the logical relationship of 2-Chlorophenanthrene formation from anthropogenic sources.

Environmental Fate

The environmental fate of 2-Chlorophenanthrene is determined by its partitioning into different environmental compartments and its susceptibility to various degradation processes. Its high octanol-water partition coefficient (Log Kow ≈ 5.4) suggests a strong tendency to adsorb to organic matter in soil and sediment, limiting its mobility in aqueous systems.

Abiotic Degradation

Photodegradation: Photodegradation is expected to be a significant abiotic degradation pathway for 2-Chlorophenanthrene in the atmosphere and surface waters. Studies on ClPAHs have shown that chlorophenanthrenes can have higher photolysis rates than their parent PAH, phenanthrene.[6] The degradation likely proceeds through direct photolysis, where the molecule absorbs ultraviolet (UV) radiation, leading to the cleavage of the C-Cl bond or oxidation of the aromatic rings.

Other Abiotic Processes: Other abiotic degradation processes, such as hydrolysis, are generally not considered significant for PAHs and their chlorinated derivatives under typical environmental conditions.

Biotic Degradation

Microbial degradation is a key process in the removal of PAHs from the environment. While specific studies on the biodegradation of 2-Chlorophenanthrene are scarce, the metabolic pathways for phenanthrene have been extensively studied and can serve as a model.[2][7] It is likely that microorganisms capable of degrading phenanthrene may also be able to transform 2-Chlorophenanthrene, although the presence of the chlorine atom may slow down the degradation rate or lead to the formation of different metabolites.

The initial step in the aerobic biodegradation of phenanthrene typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups into the aromatic rings. This is followed by ring cleavage and further metabolism to central metabolic intermediates. For 2-Chlorophenanthrene, a similar pathway is plausible, with the potential for dechlorination to occur at various stages.

The following diagram illustrates a hypothetical biodegradation pathway for 2-Chlorophenanthrene, inferred from the known pathways of phenanthrene degradation.

Quantitative Data

Quantitative data on the environmental concentrations of 2-Chlorophenanthrene are extremely limited. The table below summarizes the available information.

| Environmental Matrix | Compound | Concentration | Location/Source | Reference |

| Air (Cooking Exhaust Gas) | 9-Chlorophenanthrene | 12 ng/m³ | Indoor kitchen during fish grilling | [4] |

| Urban Air | Total ClPAHs | Generally higher than dioxins, lower than parent PAHs | - | [6] |

| Sediment (Pearl River Delta) | C1-phenanthrenes/anthracenes | 17 - 886 ng/g (dry weight) | China | [8] |

Note: The data for C1-phenanthrenes/anthracenes represents a group of compounds and is not specific to 2-Chlorophenanthrene, but provides an indication of the potential concentration range for chlorinated phenanthrenes in sediment.

Experimental Protocols

Detailed experimental protocols specifically validated for 2-Chlorophenanthrene are not widely available. The following sections provide adapted methodologies based on established protocols for related compounds like PAHs and other chlorinated aromatics. It is crucial to note that these protocols may require optimization and validation for 2-Chlorophenanthrene.

Sample Extraction and Analysis

Objective: To extract and quantify 2-Chlorophenanthrene from environmental matrices (soil, sediment, water).

Principle: Solvent extraction followed by cleanup and analysis using gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS).

Materials:

-

Solvents (pesticide residue grade): Dichloromethane (DCM), Hexane, Acetone

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, Florisil)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS or GC-MS/MS)

-

2-Chlorophenanthrene analytical standard

Procedure (adapted from EPA Method 8270):

-

Extraction:

-

Soil/Sediment: Soxhlet extraction or pressurized fluid extraction (PFE) with a mixture of hexane and acetone (1:1 v/v).

-

Water: Liquid-liquid extraction with DCM at a neutral pH.

-

-

Drying and Concentration: Dry the extract over anhydrous sodium sulfate and concentrate using a rotary evaporator or a gentle stream of nitrogen.

-

Cleanup:

-

Use SPE cartridges (e.g., silica gel or Florisil) to remove interfering compounds. Elute with appropriate solvents of increasing polarity.

-

-

Analysis:

-

Analyze the cleaned extract by GC-MS or GC-MS/MS. Use a non-polar capillary column (e.g., DB-5ms).

-

Operate the MS in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for GC-MS/MS for enhanced sensitivity and selectivity. The molecular ion of 2-Chlorophenanthrene (m/z 212) and its isotopic peak (m/z 214) would be key ions to monitor.

-

The following workflow diagram illustrates the analytical procedure.

Biodegradation Study

Objective: To assess the biodegradability of 2-Chlorophenanthrene by a microbial consortium.

Principle: A microbial culture is incubated with 2-Chlorophenanthrene as the sole carbon source, and its disappearance is monitored over time.

Materials:

-

Microbial consortium (e.g., from a PAH-contaminated site)

-

Mineral salts medium (MSM)

-

2-Chlorophenanthrene solution in a water-miscible solvent (e.g., acetone)

-

Shaking incubator

-

GC-MS for analysis

Procedure (adapted from phenanthrene biodegradation studies): [9][10]

-

Enrichment of Degrading Microorganisms:

-

Inoculate MSM containing 2-Chlorophenanthrene (e.g., 10 mg/L) with a soil or sediment sample from a contaminated site.

-

Incubate at a controlled temperature (e.g., 30°C) with shaking.

-

Periodically transfer an aliquot to fresh medium to enrich for 2-Chlorophenanthrene-degrading microorganisms.

-

-

Degradation Experiment:

-

Inoculate fresh MSM containing a known concentration of 2-Chlorophenanthrene with the enriched culture.

-

Include sterile controls (no inoculum) to account for abiotic losses.

-

Incubate under the same conditions as the enrichment.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw samples and extract with an appropriate solvent (e.g., hexane or DCM).

-

Analyze the extracts by GC-MS to determine the remaining concentration of 2-Chlorophenanthrene.

-

Photodegradation Study

Objective: To determine the photodegradation rate of 2-Chlorophenanthrene in an aqueous solution.

Principle: An aqueous solution of 2-Chlorophenanthrene is exposed to a controlled light source, and its concentration is monitored over time.

Materials:

-

Photoreactor equipped with a UV lamp (e.g., mercury lamp)

-

Quartz reaction vessels

-

2-Chlorophenanthrene solution in a water/acetonitrile mixture

-

HPLC with a UV detector or GC-MS for analysis

Procedure (adapted from photocatalytic degradation studies of chlorinated aromatics): [3]

-

Sample Preparation:

-

Prepare a solution of 2-Chlorophenanthrene in a mixture of water and a co-solvent like acetonitrile to ensure solubility.

-

-

Irradiation:

-

Place the solution in quartz vessels within the photoreactor.

-

Irradiate the solution with the UV lamp. Maintain a constant temperature.

-

Include dark controls (vessels wrapped in aluminum foil) to account for any degradation not induced by light.

-

-

Sampling and Analysis:

-

At specific time points, collect aliquots from the irradiated and dark control solutions.

-

Analyze the samples using HPLC-UV or GC-MS to determine the concentration of 2-Chlorophenanthrene.

-

-

Data Analysis:

-

Plot the concentration of 2-Chlorophenanthrene as a function of irradiation time to determine the degradation kinetics.

-

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the environmental sources and fate of 2-Chlorophenanthrene, based on the currently available, though limited, scientific literature. The primary sources are likely high-temperature industrial and combustion processes. Its environmental fate is governed by its hydrophobicity, leading to partitioning into soil and sediment, and its susceptibility to photodegradation and, presumably, biodegradation.

A significant knowledge gap exists regarding the quantitative environmental concentrations, specific degradation pathways, and ecotoxicological effects of 2-Chlorophenanthrene. Future research should focus on:

-

Environmental Monitoring: Developing sensitive analytical methods to quantify 2-Chlorophenanthrene in various environmental matrices to better understand its distribution and levels of contamination.

-

Degradation Studies: Conducting detailed laboratory and field studies to elucidate the specific abiotic and biotic degradation pathways and kinetics of 2-Chlorophenanthrene.

-

Toxicity Assessment: Evaluating the ecotoxicity and potential human health risks associated with exposure to 2-Chlorophenanthrene and its degradation products.

Addressing these research needs will provide a more complete understanding of the environmental risks posed by 2-Chlorophenanthrene and will aid in the development of effective risk management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. rivm.nl [rivm.nl]

- 3. mdpi.com [mdpi.com]

- 4. Risk assessment of polycyclic aromatic hydrocarbons and their chlorinated derivatives produced during cooking and released in exhaust gas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Environmental Transport and Exposure Pathways of Substances Emitted from Incineration Facilities - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Environmental Behavior, Sources, and Effects of Chlorinated Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ftp.sccwrp.org [ftp.sccwrp.org]

- 9. Biodegradation of phenanthrene as a model hydrocarbon: Power display of a super-hydrophobic halotolerant enriched culture derived from a saline-sodic soil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Strategy to Promote the Biodegradation of Phenanthrene in Contaminated Soil by a Novel Bacterial Consortium in Slurry Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological profile of 2-Chlorophenanthrene

An In-Depth Technical Guide to the Toxicological Profile of 2-Chlorophenanthrene

This guide provides a comprehensive toxicological profile of 2-Chlorophenanthrene (2-CP), a member of the chlorinated polycyclic aromatic hydrocarbon (cPAH) class of environmental contaminants. Synthesizing established principles of toxicology with data on cPAHs, this document offers researchers, scientists, and drug development professionals a foundational understanding of 2-CP's likely hazards and the methodologies required for its assessment. Given the limited specific data on 2-CP, this profile extrapolates from the broader class of cPAHs to construct a scientifically grounded overview of its toxicological properties.

2-Chlorophenanthrene belongs to a group of compounds formed during the incomplete combustion of organic materials in the presence of chlorine.[1][2] Sources include municipal waste incineration, coal combustion, and automobile exhaust.[1][2] Like other cPAHs, 2-CP is hydrophobic and persists in the environment, accumulating in soil, sediment, and air particulate matter.[1][2] The addition of a chlorine atom to the phenanthrene backbone alters its electronic properties and can significantly enhance its toxic potential compared to the parent compound, making it a subject of environmental and health concern.

Physicochemical Properties

Understanding the physicochemical nature of 2-CP is fundamental to predicting its environmental fate, bioavailability, and toxicokinetic behavior. Its properties are characteristic of a lipophilic, semi-volatile organic compound.

| Property | Value | Source |

| Chemical Formula | C₁₄H₉Cl | [3][4][5] |

| Molecular Weight | 212.67 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid | [3] |

| CAS Number | 24423-11-8 | [4][5] |

| Solubility | Low in water; more soluble in organic solvents like benzene and ethyl acetate.[3] | [3] |

| Predicted LogP | 5.4 | [4] |

The high octanol-water partition coefficient (LogP) suggests a strong tendency for 2-CP to bioaccumulate in the fatty tissues of organisms.

Core Mechanism of Toxicity: Aryl Hydrocarbon Receptor (AhR) Activation

The primary initiating event in the toxicity of 2-CP and other cPAHs is the binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells.[1][6] This mechanism is shared with other notorious environmental contaminants like dioxins and polychlorinated biphenyls (PCBs).[1] Studies have shown that cPAHs are potent AhR activators, with toxicities estimated to be 30-50 times higher than that of dioxins based on AhR activity.[2][7][8][9]

The activation cascade proceeds as follows:

-

Ligand Binding: As a lipophilic molecule, 2-CP diffuses across the cell membrane and binds to the AhR complex in the cytosol.

-

Nuclear Translocation: This binding event causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the AhR complex dimerizes with the AhR Nuclear Translocator (ARNT) protein.[1]

-

Gene Transcription: This new heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Induction of Xenobiotic Metabolizing Enzymes: Binding to DREs initiates the transcription of a battery of genes, most notably those of the Cytochrome P450 family, specifically CYP1A1 and CYP1B1.[10][11]

This upregulation of CYP enzymes is a double-edged sword. While it is the body's primary defense mechanism to metabolize and clear the foreign compound, it is also the very process that can convert 2-CP into more toxic and carcinogenic metabolites.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Due to its lipophilicity, 2-CP is likely to be readily absorbed through inhalation of contaminated particulate matter, ingestion of contaminated food or water, and dermal contact.[13]

-

Distribution: Following absorption, 2-CP is expected to be distributed throughout the body, with a strong propensity to accumulate in adipose tissue, liver, and other lipid-rich tissues.[12] Binding to plasma proteins like albumin is also likely, which can affect its elimination rate.[12]

-

Metabolism: Metabolism is the key to 2-CP's toxicity and is primarily carried out in the liver by the CYP1A1 and CYP1B1 enzymes that it induces.[10][11] The chlorination of the phenanthrene structure has been shown to enhance the induction of these enzymes compared to the parent PAH.[10] The metabolic process likely proceeds through a bioactivation pathway:

-

Phase I Metabolism: CYP-mediated oxidation forms a highly reactive arene oxide (epoxide) intermediate.

-

Hydration: The enzyme epoxide hydrolase can convert the epoxide to a more stable dihydrodiol .

-

Second Oxidation: The dihydrodiol can be oxidized again by CYP enzymes to form a diol-epoxide . This diol-epoxide is often the ultimate carcinogenic metabolite, as it is highly electrophilic and can readily form covalent adducts with cellular macromolecules like DNA.[11]

-

-

Excretion: The metabolites of 2-CP are likely made more water-soluble through Phase II conjugation reactions (e.g., with glucuronic acid or sulfate) and are then excreted primarily in the urine and feces.[12]

Caption: Postulated Metabolic Activation of 2-Chlorophenanthrene.

Key Toxicological Endpoints

Based on its mechanism of action and metabolic activation, 2-CP is predicted to exhibit the following toxicities:

-

Genotoxicity and Mutagenicity: The formation of DNA adducts by the diol-epoxide metabolite can lead to mutations, DNA strand breaks, and chromosomal aberrations.[13] Several cPAHs have demonstrated mutagenic activity in the Ames assay.[1]

-

Carcinogenicity: Chronic exposure leading to persistent DNA damage can initiate and promote cancer. The AhR activation and subsequent metabolic activation pathway is a well-established route for PAH-induced carcinogenesis.[11]

-

Hepatotoxicity: As the primary site of metabolism, the liver is a key target organ. Effects can range from enzyme induction and cellular hypertrophy to necrosis.[14]

-

Endocrine Disruption: AhR activation can interfere with other signaling pathways, including those of steroid hormones like estrogen. Some cPAHs have been shown to induce estrogenic action through an AhR-estrogen receptor (ER) complex.[10]

Recommended Methodologies for Toxicological Assessment

To definitively characterize the toxicological profile of 2-CP, a battery of standardized in vitro and in vivo assays is required. The following protocols represent core, validated methods for this purpose.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of 2-CP by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Causality: This test identifies substances that can cause point mutations in DNA. The inclusion of a mammalian metabolic activation system (S9 fraction) is critical, as compounds like 2-CP are pro-mutagens that require bioactivation by CYP enzymes to become mutagenic.

Methodology:

-

Strain Selection: Use at least two strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).

-

Preparation of S9 Mix: Prepare a post-mitochondrial supernatant (S9 fraction) from the livers of rats or hamsters induced with an AhR agonist (e.g., Aroclor 1254). This fraction contains the necessary CYP enzymes for metabolic activation.

-

Exposure: In separate test tubes, combine the bacterial culture, varying concentrations of 2-CP (dissolved in a suitable solvent like DMSO), and either the S9 mix (+S9 condition) or a buffer (-S9 condition).

-

Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates (which lack histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies (his+) on each plate. A dose-dependent increase in revertant colonies, particularly in the +S9 condition, compared to the solvent control, indicates a positive mutagenic response.

Protocol 2: AhR-Mediated CYP1A1 Induction Assay in a Human Cell Line

Objective: To quantify the potency of 2-CP as an AhR agonist by measuring the induction of CYP1A1 gene expression.

Causality: This assay directly measures the primary biological event initiated by 2-CP. The magnitude of CYP1A1 induction is a reliable indicator of AhR activation and correlates with the potential for downstream toxicity. Human liver cell lines like HepG2 are used to ensure human-relevant metabolic capabilities.

Methodology:

-

Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media until they reach approximately 80% confluency.

-

Dosing: Expose the cells to a range of concentrations of 2-CP for a set period (e.g., 24 hours). Include a vehicle control (DMSO) and a potent positive control (e.g., 2,3,7,8-Tetrachlorodibenzodioxin, TCDD).

-

RNA Extraction: After exposure, lyse the cells and extract total RNA using a validated commercial kit.

-

Quantitative PCR (qPCR):

-

Synthesize cDNA from the extracted RNA via reverse transcription.

-

Perform qPCR using primers specific for the human CYP1A1 gene and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

-

Data Analysis: Calculate the relative fold change in CYP1A1 mRNA expression for each 2-CP concentration compared to the vehicle control using the ΔΔCt method. Plot the dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).

Caption: Workflow for an In Vitro CYP1A1 Induction Assay.

Conclusion and Knowledge Gaps

The toxicological profile of 2-Chlorophenanthrene is predicted to be driven by its potent activation of the Aryl Hydrocarbon Receptor, leading to metabolic bioactivation and the formation of genotoxic metabolites. While this framework, built upon extensive research into the cPAH class, provides a robust hypothesis, significant knowledge gaps remain. There is a critical need for specific empirical data on 2-Chlorophenanthrene to validate these predictions. Future research should prioritize conducting the standardized assays described herein to determine its specific mutagenic, carcinogenic, and endocrine-disrupting potential, thereby allowing for accurate risk assessment for human health and the environment.

References

-

Ohura, T., et al. (2007). Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells. Toxicology and Applied Pharmacology, 223(3), 323-332. [Link]

-

Ohura, T., et al. (2007). Aryl hydrocarbon receptor-mediated effects of chlorinated polycyclic aromatic hydrocarbons. Chemical Research in Toxicology, 20(9), 1347-1354. [Link]

-

Figshare. (2007). Aryl Hydrocarbon Receptor-Mediated Effects of Chlorinated Polycyclic Aromatic Hydrocarbons. Chemical Research in Toxicology. [Link]

-

ResearchGate. (n.d.). Aryl Hydrocarbon Receptor-Mediated Effects of Chlorinated Polycyclic Aromatic Hydrocarbons | Request PDF. [Link]

-

Solubility of Things. (n.d.). 2-chlorophenanthrene. [Link]

-

Stelzer, R., et al. (2018). The aryl hydrocarbon receptor as a target of environmental stressors – Implications for pollution mediated stress and inflammatory responses. Environment International, 119, 341-356. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorophenanthrene. PubChem Compound Database. [Link]

-

Shimada, T. (2006). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. International Journal of Cancer, 119(11), 2505-2512. [Link]

-

Stenutz, R. (n.d.). 2-chlorophenanthrene. [Link]

-

ResearchGate. (n.d.). Chlorinate polycyclic aromatic hydrocarbons: A new class of environmental toxin? | Request PDF. [Link]

-

National Center for Biotechnology Information. (1999). Toxicological Profile for Chlorophenols. Bookshelf. [Link]

-

Wikipedia. (n.d.). Chlorinated polycyclic aromatic hydrocarbon. [Link]

-

van Mourik, L. M., et al. (2023). Chlorinated paraffin metabolism and its importance for understanding CP toxicity. Environmental Science: Advances, 2(11), 1475-1481. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. [Link]

-

Vlastos, D., et al. (2016). Evaluation of toxicity and genotoxicity of 2-chlorophenol on bacteria, fish and human cells. Science of The Total Environment, 551-552, 597-602. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2019). Chlorophene preservatives: Environment tier II assessment. [Link]

-

Igbinosa, E. O., & Odjadjare, E. E. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2015, 460215. [Link]

-

ResearchGate. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

-

U.S. Environmental Protection Agency. (2003). Provisional Peer Reviewed Toxicity Values for 2-Chlorophenol (CASRN 95-57-8). [Link]

Sources

- 1. Chlorinated polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Chlorophenanthrene | C14H9Cl | CID 32363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-chlorophenanthrene [stenutz.eu]

- 6. The aryl hydrocarbon receptor as a target of environmental stressors – Implications for pollution mediated stress and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl hydrocarbon receptor-mediated effects of chlorinated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Aryl Hydrocarbon Receptor-Mediated Effects of Chlorinated Polycyclic Aromatic Hydrocarbons - Chemical Research in Toxicology - Figshare [figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Biodegradation of 2-Chlorophenanthrene in Soil: A Technical Guide

An In-depth Exploration of Microbial Pathways and Methodologies for Researchers and Drug Development Professionals

Abstract

2-Chlorophenanthrene, a monochlorinated polycyclic aromatic hydrocarbon (PAH), poses environmental concerns due to its persistence and potential toxicity. Understanding its biodegradation pathways in soil is crucial for developing effective bioremediation strategies. This technical guide synthesizes current knowledge on the microbial degradation of 2-chlorophenanthrene, detailing the enzymatic mechanisms, metabolic intermediates, and key microorganisms involved. While direct studies on 2-chlorophenanthrene are limited, this guide extrapolates from research on phenanthrene and other chlorinated aromatic compounds to propose plausible degradation routes. Detailed experimental protocols for studying its biodegradation in soil microcosms and analytical methods for metabolite identification are also provided, offering a comprehensive resource for researchers in environmental science and drug development.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene rings. Chlorinated PAHs (Cl-PAHs) are formed through various industrial processes and combustion, exhibiting increased toxicity and persistence compared to their parent compounds. 2-Chlorophenanthrene, a representative monochlorinated PAH, is of particular interest due to its potential for bioaccumulation and adverse health effects.

Microbial degradation is a key process governing the fate of organic pollutants in the environment. A diverse range of soil microorganisms, including bacteria and fungi, have evolved enzymatic machinery to break down complex aromatic structures. This guide provides a detailed overview of the current understanding and hypothesized pathways of 2-chlorophenanthrene biodegradation in soil.

Proposed Biodegradation Pathways of 2-Chlorophenanthrene

The biodegradation of 2-chlorophenanthrene is likely initiated by an enzymatic attack on the aromatic ring system. Based on studies of similar compounds, two primary initial pathways are proposed: dioxygenation by bacteria and monooxygenation or peroxidation by fungi.

Bacterial Degradation

Soil bacteria, particularly species from the genera Pseudomonas, Sphingomonas, and Rhodococcus, are well-known for their ability to degrade PAHs and chlorinated aromatic compounds. The initial step in the bacterial degradation of 2-chlorophenanthrene is likely catalyzed by a ring-hydroxylating dioxygenase . This enzyme incorporates two atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol.

The position of the initial dioxygenase attack on the 2-chlorophenanthrene molecule is critical and can lead to different downstream pathways. Attack at the 3,4- or 9,10-positions are common in phenanthrene degradation.

Pathway A: Initial Attack at the 3,4-Position

-

Dioxygenation: A dioxygenase attacks the C3-C4 bond, forming cis-3,4-dihydroxy-3,4-dihydro-2-chlorophenanthrene.

-

Dehydrogenation: A dehydrogenase catalyzes the rearomatization of the ring, yielding 3,4-dihydroxy-2-chlorophenanthrene (a chlorinated catechol analog).

-

Ring Cleavage: The catechol-like intermediate undergoes either ortho- or meta-cleavage by a catechol dioxygenase.

-

Ortho-cleavage: Cleavage occurs between the two hydroxyl groups.

-

Meta-cleavage: Cleavage occurs adjacent to one of the hydroxyl groups.

-

-

Downstream Metabolism: The resulting ring-cleavage products are further metabolized through various pathways, eventually leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle.

Pathway B: Initial Attack at the 9,10-Position

-

Dioxygenation: A dioxygenase attacks the C9-C10 bond to form cis-9,10-dihydroxy-9,10-dihydro-2-chlorophenanthrene.

-

Dehydrogenation: Subsequent dehydrogenation yields 9,10-dihydroxy-2-chlorophenanthrene.

-

Ring Cleavage and Further Degradation: The resulting diol undergoes ring cleavage and further enzymatic reactions, ultimately funneling into central metabolic pathways.

The presence of the chlorine substituent may influence the regioselectivity of the initial dioxygenase attack and the subsequent enzymatic steps.

Fungal Degradation

Fungi, particularly white-rot fungi such as Phanerochaete chrysosporium and other soil fungi like Cordyceps militaris, utilize a different strategy for degrading aromatic compounds. They employ extracellular ligninolytic enzymes, including lignin peroxidases (LiP) , manganese peroxidases (MnP) , and laccases , as well as intracellular cytochrome P450 monooxygenases .[1]

These enzymes are less specific than bacterial dioxygenases and can attack a broader range of substrates. The initial attack on 2-chlorophenanthrene by fungal enzymes is likely to involve hydroxylation of the aromatic ring.[1] This hydroxylation can lead to the formation of chlorinated phenolic intermediates, which can then undergo further oxidation and ring cleavage.

Key Enzymes and Microorganisms